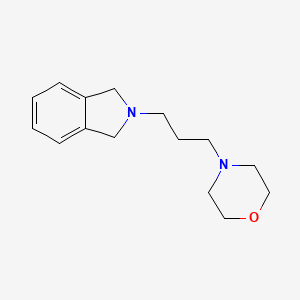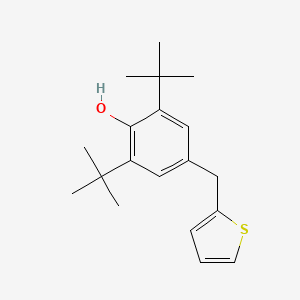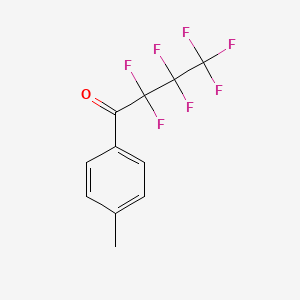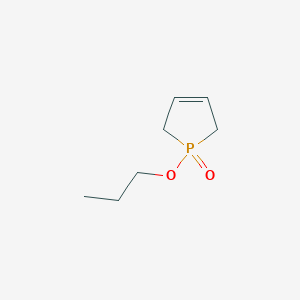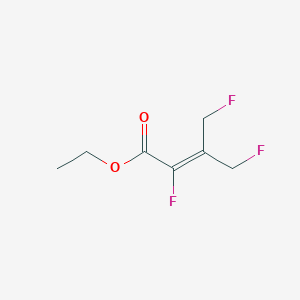
Ethyl 2,4-difluoro-3-(fluoromethyl)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4-difluoro-3-(fluoromethyl)but-2-enoate is an organic compound with the molecular formula C₇H₉F₃O₂ It is characterized by the presence of three fluorine atoms, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors such as chlorodifluoromethane (ClCF₂H) under basic conditions . The reaction conditions often require the presence of a strong base, such as potassium tert-butoxide, and a suitable solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of ethyl 2,4-difluoro-3-(fluoromethyl)but-2-enoate may involve large-scale difluoromethylation processes using metal-based catalysts. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,4-difluoro-3-(fluoromethyl)but-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated products.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Major Products Formed
Substitution: Formation of amino or thio derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or partially hydrogenated alkenes.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4-difluoro-3-(fluoromethyl)but-2-enoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated compounds.
Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceuticals with enhanced bioavailability and metabolic stability.
Material Science: Utilized in the synthesis of fluorinated polymers and materials with unique properties such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of ethyl 2,4-difluoro-3-(fluoromethyl)but-2-enoate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. This can lead to increased binding affinity and specificity for certain enzymes or receptors, thereby modulating their activity and influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2,2-difluorobut-3-enoate
- Ethyl 2,4-difluorobut-2-enoate
- Ethyl 2,4-difluoro-3-methylbut-2-enoate
Uniqueness
Ethyl 2,4-difluoro-3-(fluoromethyl)but-2-enoate is unique due to the presence of a fluoromethyl group at the 3-position, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
2284-70-0 |
|---|---|
Molekularformel |
C7H9F3O2 |
Molekulargewicht |
182.14 g/mol |
IUPAC-Name |
ethyl 2,4-difluoro-3-(fluoromethyl)but-2-enoate |
InChI |
InChI=1S/C7H9F3O2/c1-2-12-7(11)6(10)5(3-8)4-9/h2-4H2,1H3 |
InChI-Schlüssel |
PJYQQBGMFQSUNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=C(CF)CF)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


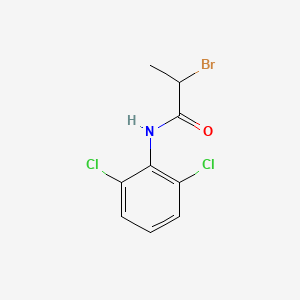
![3-Oxa-10-azatricyclo[4.3.1.0~2,4~]decane](/img/structure/B14745845.png)
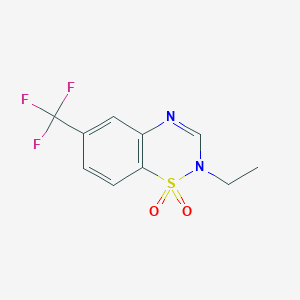
![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one](/img/structure/B14745861.png)
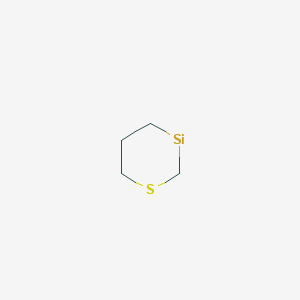
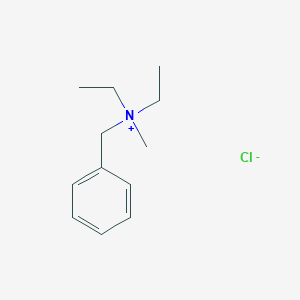

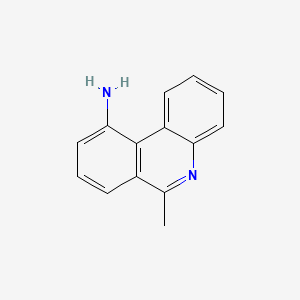
![6,7-Dimethyl-3-phenyl-4H-furo[3,2-b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B14745904.png)

